molecular formula C23H22F4N6O2 B612231 IDH-305 CAS No. 1628805-46-8

IDH-305

Cat. No.: B612231
CAS No.: 1628805-46-8
M. Wt: 490.5 g/mol
InChI Key: DCGDPJCUIKLTDU-SUNYJGFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDH-305 is an oral, selective, and brain-penetrant allosteric inhibitor targeting IDH1 mutations, particularly the R132H and R132C variants. It stabilizes the enzyme in an inactive conformation, reducing the production of the oncometabolite D-2-hydroxyglutarate (2-HG) . Preclinical studies demonstrated its efficacy in suppressing 2-HG levels by 87.2% in HCT116-IDH1R132H xenograft models and inhibiting tumor growth in IDH1-mutant PDX melanoma models at doses of 30–300 mg/kg . Pharmacologically, it exhibits a 200-fold selectivity for mutant IDH1 over the wild-type enzyme, with IC50 values of 27 nM (IDH1R132H) and 28 nM (IDH1R132C) . Despite promising early-phase clinical data showing target engagement in 85% of patients (35/41) and complete remission in 27% of AML cases, its development was reportedly halted in certain trials due to adverse events (AEs) in 53.7% of participants .

Preparation Methods

The synthetic routes and reaction conditions for IDH305 are not extensively detailed in the available literature. it is known that IDH305 is an orally bioavailable compound, indicating that its synthesis involves creating a stable, absorbable form that can be administered orally. The industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

IDH305 undergoes various chemical reactions, primarily focusing on its interaction with the mutant IDH1 enzyme. The compound is designed to inhibit the production of 2-hydroxyglutarate by binding to the mutant IDH1 enzyme. This inhibition is achieved through allosteric modulation, where IDH305 binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity .

Mechanism of Action

IDH305 exerts its effects by selectively inhibiting the mutant IDH1 enzyme. The compound binds allosterically to the mutant enzyme, causing a conformational change that reduces its activity. This inhibition prevents the conversion of isocitrate to 2-hydroxyglutarate, thereby reducing the levels of this oncometabolite in cells. By lowering 2-hydroxyglutarate levels, IDH305 can reduce the tumorigenic potential of cells harboring IDH1 mutations .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound Target Mechanism Selectivity (IC50) BBB Penetrance
IDH-305 IDH1 R132H/C Allosteric, non-competitive 27 nM (R132H), 28 nM (R132C), 6.14 µM (WT) Yes
Ivosidenib (AG-120) IDH1 R132H Competitive 20 nM (R132H), >10 µM (WT) Limited
DS-1001b IDH1 R132X Direct inhibition Not reported Yes
BAY1436032 Pan-mutant IDH1/2 Allosteric Broad-spectrum Yes
Olutasidenib (FT-2102) IDH1 R132H/C Competitive 21.2 nM (R132H), 114 nM (R132C) Yes
Enasidenib IDH2 R140Q/R172K Competitive 100 nM (R140Q), 400 nM (R172K) No

Key Insights :

  • This compound and BAY1436032 are allosteric inhibitors, while ivosidenib and olutasidenib act competitively. Allosteric inhibitors may reduce resistance risks by binding outside the active site .
  • This compound and DS-1001b uniquely penetrate the blood-brain barrier (BBB), making them suitable for gliomas .

Clinical Development and Efficacy

Compound Phase Indications Efficacy Highlights Limitations
This compound I (halted) AML, glioma 27% CR in AML; 2-HG suppression in 85% High AE rate (53.7%)
Ivosidenib III (approved) AML, cholangiocarcinoma 21.6% CR in AML; FDA-approved Limited BBB penetration
DS-1001b II Recurrent glioma Anti-tumor activity in phase I Data pending
BAY1436032 I/II Glioma, AML Prolonged survival in preclinical models Limited AML responses
Olutasidenib I/II AML, solid tumors Ongoing trials for glioma No phase III data

Key Insights :

  • This compound showed early efficacy but faced discontinuation in some trials due to toxicity, whereas ivosidenib succeeded in phase III and gained regulatory approval .
  • DS-1001b and BAY1436032 are advancing in glioma trials, leveraging their BBB penetration .

Biological Activity

IDH-305 is a selective inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation, which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML). This compound has garnered attention for its potential to modulate the production of the oncometabolite 2-hydroxyglutarate (2-HG), which accumulates due to IDH1 mutations. The following sections detail the biological activity, pharmacodynamics, clinical findings, and case studies related to this compound.

This compound functions as an allosteric inhibitor of mutant IDH1 enzymes. By binding to an allosteric site, it alters the enzyme's conformation, reducing its affinity for isocitrate and thereby decreasing 2-HG production. This mechanism is crucial in restoring normal cellular metabolism and inhibiting tumor growth in IDH1-mutant cancers.

Preclinical Studies

Preclinical evaluations have demonstrated that this compound effectively reduces 2-HG levels in various models. A study indicated that a single dose of 100 mg/kg could decrease tumor 2-HG levels by up to 95% in mouse models with IDH1 mutations . In vitro studies also suggested significant antiproliferative effects on cells expressing mutant IDH1 .

Clinical Trials

This compound has progressed into human clinical trials, focusing on patients with advanced malignancies harboring IDH1 mutations. Key findings from these trials include:

  • Phase I Study : Conducted on patients with IDH1 R132-mutant AML and myelodysplastic syndrome (MDS), where doses ranged from 75 to 750 mg twice daily. The study aimed to establish the maximum tolerated dose (MTD) and evaluate safety and efficacy .
  • Efficacy : In this trial, 35 out of 41 patients exhibited target engagement with a notable reduction in plasma 2-HG concentrations across all doses. Complete remission was achieved in approximately 27% of AML patients treated .
  • Safety Profile : Adverse events included increased bilirubin levels and nausea, with manageable hepatotoxicity noted. The study was halted prematurely due to a narrow therapeutic window, but preliminary data suggested a favorable safety profile .

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized as follows:

PK Parameter Mouse Rat Dog Human
In vitro liver microsomal clearance (μL min –1 mg –1)61452856
In vivo plasma clearance (mL min –1 kg –1)293424n.d.
Plasma protein binding (%)88838983
Brain homogenate binding (%)9395n.d.n.d.
Brain to plasma ratio (total/unbound)0.29/0.170.61/0.18n.d.n.d.

Note: n.d. = not determined .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study in Glioma Patients : In a cohort of glioma patients treated with this compound, imaging studies revealed a significant reduction in tumor volume correlated with decreased levels of 2-HG over time. Follow-up MR scans demonstrated sustained reductions in metabolite levels, suggesting effective target modulation .
  • AML Patient Response : A patient with refractory AML showed a complete response after treatment with this compound, with significant decreases in peripheral blood blasts and normalization of blood counts following therapy .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which IDH-305 selectively inhibits mutant IDH1 isoforms?

this compound induces a hydrophobic "fold-back" conformation in mutant IDH1, stabilizing an inactive state. Its aminopyrimidine group forms hydrogen bonds with Ile128, while the oxazolinone carbonyl interacts with Leu120. The α-methyl group occupies a hydrophobic pocket unique to the mutant isoform, enabling selectivity . To validate this mechanism, researchers can perform X-ray crystallography or molecular dynamics simulations comparing wild-type and mutant IDH1 structures.

Q. How can researchers experimentally determine the selectivity of this compound for mutant vs. wild-type IDH1?

Use in vitro enzymatic assays measuring IC50 values for IDH1<sup>R132H</sup>, IDH1<sup>R132C</sup>, and IDH1<sup>WT</sup>. Reported IC50 values are 18–27 nM (mutant) vs. 6.14 µM (wild-type), demonstrating ~200-fold selectivity . Discrepancies in reported IC50 values (e.g., 18 nM vs. 27 nM for R132H) suggest cross-validation with orthogonal methods, such as cellular 2-HG suppression assays .

Q. What preclinical models are appropriate for studying this compound efficacy?

The HCT116-IDH1<sup>R132H+/-</sup> xenograft model is validated for assessing 2-HG suppression (87.2% inhibition at 200 mg/kg) and tumor growth inhibition . For brain-penetration studies, use PDX glioma models, as this compound achieves significant CNS exposure due to its physicochemical properties .

Advanced Research Questions

Q. How should researchers address conflicting pharmacokinetic data between rodent and human studies?

Rodent studies report oral bioavailability at 30–300 mg/kg, but human trials (NCT02381886) use lower doses. Resolve discrepancies by comparing interspecies metabolic stability (e.g., liver microsome assays) and plasma protein binding. Adjust dosing regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental strategies can elucidate this compound resistance mechanisms in IDH1-mutated cancers?

(i) Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing to identify secondary mutations (e.g., IDH1<sup>F263L</sup>). (ii) Analyze metabolic rewiring via LC-MS-based metabolomics to detect compensatory pathways sustaining 2-HG production .

Q. How can researchers optimize this compound combination therapies for gliomas?

Preclinical data suggest synergy with radiation therapy due to this compound’s blood-brain barrier penetration. Test combinations with temozolomide or PARP inhibitors in orthotopic glioma models, monitoring 2-HG levels via magnetic resonance spectroscopy (MRS) .

Q. What methodologies are recommended for detecting off-target effects of this compound?

Use kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition. Assess wild-type IDH1/IDH2 activity in primary human astrocytes or hepatocytes to confirm selectivity. Monitor plasma α-KG/2-HG ratios as a pharmacodynamic biomarker .

Q. Data Analysis & Experimental Design

Q. How should researchers interpret contradictory in vivo efficacy data across tumor types?

this compound shows robust 2-HG suppression in HCT116 xenografts but variable tumor regression in PDX gliomas. Context-dependent efficacy may arise from tumor microenvironment differences (e.g., hypoxia). Use single-cell RNA sequencing to map IDH1 mutation heterogeneity and correlate with response .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) for IC50 determination. For in vivo studies, use mixed-effects models to account for inter-animal variability in pharmacokinetics .

Q. Clinical Translation

Q. How can preclinical findings guide patient stratification in this compound clinical trials?

Prioritize patients with IDH1<sup>R132H/C</sup> mutations confirmed by NGS. Exclude those with concurrent IDH2 mutations or wild-type IDH1, as this compound lacks pan-IDH activity. Monitor 2-HG levels in CSF or plasma as a surrogate efficacy marker .

Properties

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628805-46-8
Record name IDH-305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDH-305
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
IDH-305
4-(Phenylamino)quinolin-2(1h)-one
IDH-305
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
IDH-305
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
IDH-305
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
IDH-305
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
IDH-305

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.